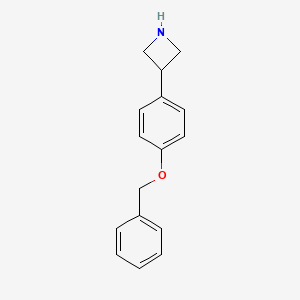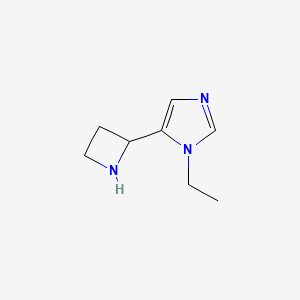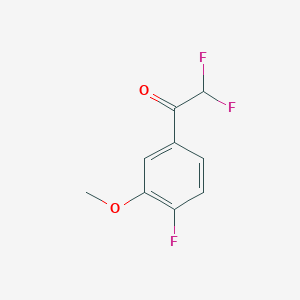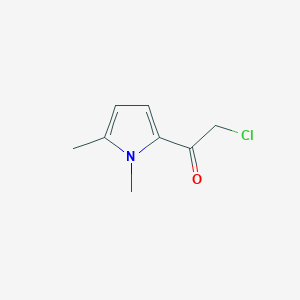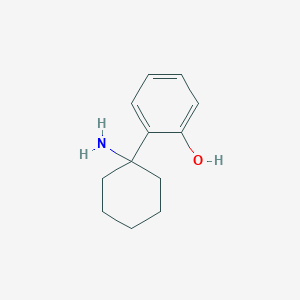
2-(1-Aminocyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexylamine derivative. One common method is the reaction of 2-chlorophenol with 1-aminocyclohexane under basic conditions, often using a strong base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Aminocyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclohexyl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Aminocyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Cell Signaling: It can modulate cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Gene Expression: The compound may influence the expression of genes related to antioxidant defense and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
Cyclohexylamine: A related compound with an amino group attached to a cyclohexane ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on a benzene ring.
Uniqueness: 2-(1-Aminocyclohexyl)phenol is unique due to the combination of a phenol group and a cyclohexylamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in simpler phenolic or amine compounds .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(1-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h2-3,6-7,14H,1,4-5,8-9,13H2 |
InChI-Schlüssel |
FFGUEQMOGYAPCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



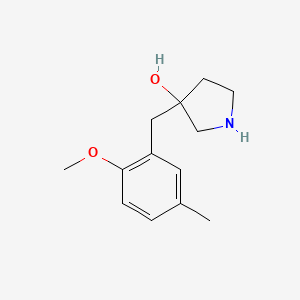
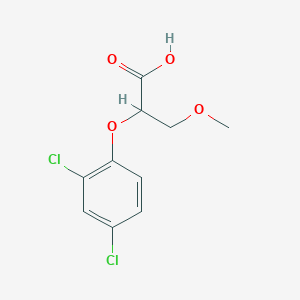
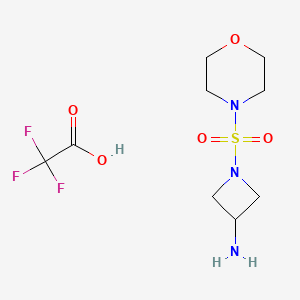
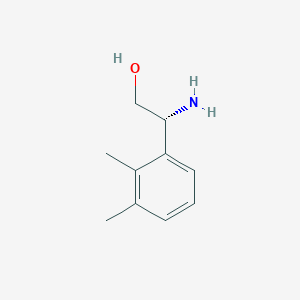
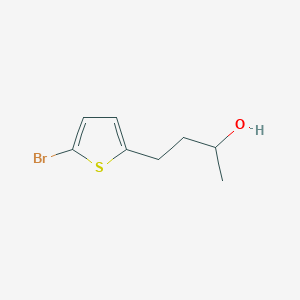
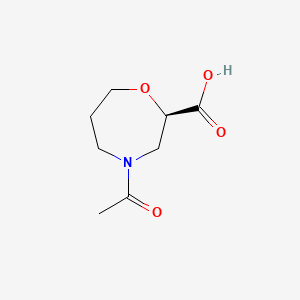
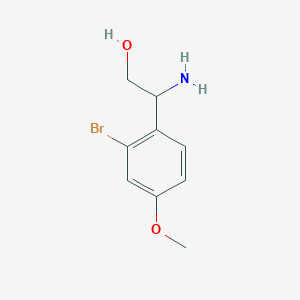
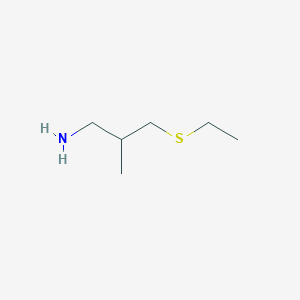
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
